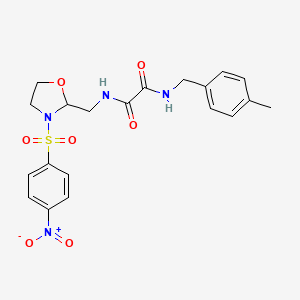![molecular formula C8H6Cl2N2S B2552983 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 42518-42-3](/img/structure/B2552983.png)
2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine is a chemical compound that belongs to the class of thienopyrimidines, which are heterocyclic compounds containing a pyrimidine ring fused to a thiophene ring. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives can be achieved through various methods. One approach involves the cross-coupling of 2,6-dimethyl-5-iodopyrimidines with phenylacetylene in the presence of a palladium catalyst, followed by cyclization of the resulting phenylethynylpyrimidines . Another method includes the reaction of chloroacetaldehyde with 1,3-dimethyl-6-aminouracil to obtain pyrrolo[2,3-d]pyrimidine derivatives, which can be further substituted to achieve the desired thienopyrimidine compounds .
Molecular Structure Analysis
The molecular structure of thienopyrimidine derivatives can be characterized using various spectroscopic techniques. For instance, 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas, which are related to thienopyrimidines, have been characterized by FT-IR, FT-Raman, multinuclear NMR, single crystal X-ray diffraction, mass spectrometry, and elemental analyses . These techniques can provide detailed information about the molecular geometry, electronic structure, and non-covalent interactions within the molecule.
Chemical Reactions Analysis
Thienopyrimidines can undergo a range of chemical reactions due to their reactive sites. For example, the reactivity of 2,4-dichlorofuro[3,4-d]pyrimidin-7-one, a related scaffold, has been explored, showing that it can react with different amine nucleophiles to yield highly functionalized pyrimidines . This indicates that 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine could also participate in similar reactions, allowing for the generation of various substituted derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidine derivatives, such as thermal stability, can be assessed through thermal analysis. For instance, the thermal stability of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidines, which share structural similarities with thienopyrimidines, has been studied under different atmospheric conditions . These studies can provide insights into the stability and decomposition patterns of 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine under various conditions.
Applications De Recherche Scientifique
Anti-Inflammatory Effects
- Methods of Application :
Synthesis of Disubstituted Pyrimidines
- Methods of Application :
Solubility Studies
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2S/c1-3-4(2)13-7-5(3)6(9)11-8(10)12-7/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXCWOSUWRNYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Benzyl-4-methylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2552901.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2552904.png)




![4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2552914.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B2552915.png)
![2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2552917.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2552920.png)
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2552921.png)
![ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B2552922.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2552923.png)